molecular formula C11H23NO B1297650 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol CAS No. 28310-50-1

2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol

Cat. No.: B1297650
CAS No.: 28310-50-1
M. Wt: 185.31 g/mol
InChI Key: COEGBCJIXOPJHZ-UHFFFAOYSA-N
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Description

“2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol” is an organic compound . It is also known by other names such as “2-(2,2,6,6-Tetramethyl-piperidin-4-yl)-ethanol” and "2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol" .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H23NO . The InChI representation of the molecule is InChI=1S/C11H23NO/c1-10(2)7-9(5-6-13)8-11(3,4)12-10/h9,12-13H,5-8H2,1-4H3 . The Canonical SMILES representation is CC1(CC(CC(N1)(C)C)CCO)C .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 185.31 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The molecule has a Rotatable Bond Count of 2 . The Exact Mass is 185.177964357 g/mol . The Topological Polar Surface Area is 32.3 Ų . The molecule has a Heavy Atom Count of 13 .

Scientific Research Applications

Synthesis and Oxidation Applications

Synthesis of Oxidation Reagents The compound 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol is closely related to compounds used in synthesis and oxidation reactions. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl are synthesized for use as oxidation reagents. These compounds have demonstrated efficiency in oxidizing various alcohols to their carbonyl derivatives and are recognized for their environmentally friendly attributes (Mercadante et al., 2013).

Alcohol Oxidation The compound is associated with the catalyzed alcohol oxidation system using 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO). This system, noted for its environmental benignity, effectively oxidizes a range of alcohols to corresponding carbonyl compounds, showcasing tolerance towards heteroaromatic rings and C=C bonds (Li & Zhang, 2009).

Polymer Functionalization and Crosslinking

Polyethylene Crosslinking 2,2,6,6-Tetramethylpiperidinyl-oxy (TEMPO) derivatives, closely related to the queried compound, are utilized in peroxide crosslinking of polyethylene. They aid in scorch suppression, cure control, and functionalization, contributing to the enhancement of scorch suppression and ultimate degree of crosslinking (Chaudhary, Chopin, & Klier, 2007).

Enzymatic Kinetic Resolution Enzymatic kinetic resolution of 2-(tetramethylpiperidine-1-oxyl)ethanols is facilitated by Candida antarctica lipase B. This process yields acetates with good to high enantiomeric excess values, leveraging the persistent radical effect for clean racemization under mild conditions (Prechter & Heinrich, 2013).

Oxidation Catalysis

Catalytic Oxidation of Alcohols The compound is linked to catalytic systems for the environmentally benign oxidation of alcohols. Novel, efficient, and recyclable catalysts have been developed, incorporating ionic liquid-supported 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) for catalytic oxidation. These systems afford carbonyl compounds from alcohols under mild conditions (Zhu et al., 2012).

Selective Oxidation Technologies Selective oxidation of alcohols, a pivotal process in chemical, pharmaceutical, and agrochemical industries, involves catalytic systems like 4-acetylamino-TEMPO. The methods developed are environmentally and economically beneficial, emphasizing wasteless technologies (Zhukova, Papina, & Tyaglivaya, 2020).

Properties

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10(2)7-9(5-6-13)8-11(3,4)12-10/h9,12-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEGBCJIXOPJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344616
Record name 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28310-50-1
Record name 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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